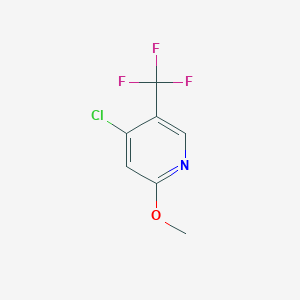

4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine

Overview

Description

Trifluoromethylpyridine (TFMP) and its intermediates, such as 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .

Synthesis Analysis

The synthesis of TFMP derivatives, including 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties are thought to be bestowed by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications

Synthetic Methods and Applications

4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine serves as an intermediate in various synthetic processes. It is utilized in the production of pharmaceuticals, agrochemicals, and biochemicals, particularly herbicides. The synthesis of this compound involves multiple steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis processes, demonstrating its significance in chemical synthesis due to its functional versatility and ability to be transformed into complex molecules (Li Zheng-xiong, 2004).

Photophysical Properties

Research into the photophysical properties of pyridine derivatives, including 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine, has shown that these compounds can exhibit high fluorescence quantum yields. This makes them useful in the development of fluorophores for applications in solution and solid states. Adjustments in the substituents of these pyridines can significantly affect their fluorescence properties, making them valuable in various scientific fields, such as materials science and analytical chemistry (Masayori Hagimori et al., 2019).

Ligand in Transition Metal Complexes

The compound is also explored as a ligand in the synthesis of transition metal complexes. These complexes find applications in catalysis, materials science, and as intermediates in organic synthesis. The steric and electronic properties of the ligands are crucial for the stability and reactivity of these complexes. Research in this area focuses on developing novel methodologies for the synthesis of these complexes and exploring their potential applications in various chemical transformations (Stefan Nückel and P. Burger, 2001).

Synthesis of Novel Organic Compounds

Moreover, the synthesis of novel organic compounds using 4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine as a precursor demonstrates its utility in organic chemistry. These compounds can possess various biological activities, including herbicidal and antimicrobial properties. The ability to modify the pyridine core with different functional groups opens up new avenues for the development of agrochemicals and pharmaceuticals with enhanced efficacy and selectivity (Zuo Hang-dong, 2010).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-chloro-2-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c1-13-6-2-5(8)4(3-12-6)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFFIPDEANVBPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | |

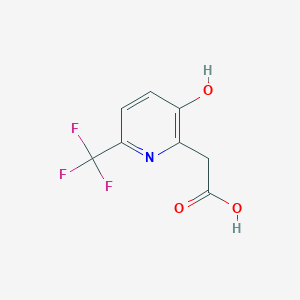

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

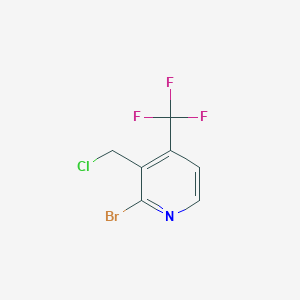

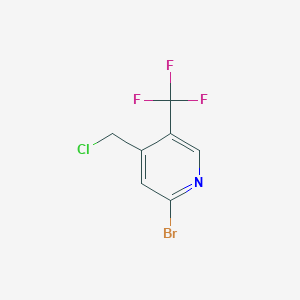

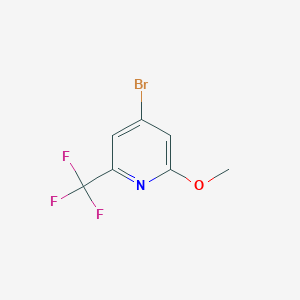

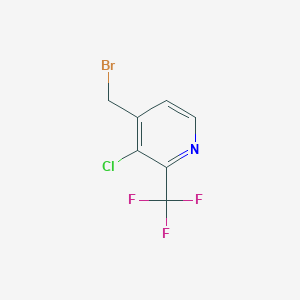

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.